(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride

Photoaffinity labeling Crosslinking efficiency Target identification

Select for photoaffinity probes requiring optimal carbene insertion yield (39% vs 13% for benzophenone). Compact alkyl diazirine core minimizes pharmacophore perturbation; primary amine enables amide conjugation to carboxylates. Generates uniform photoproducts for unambiguous MS assignment vs aryl azide mixtures. Supplied as stable hydrochloride salt, ready for probe library parallel synthesis without additional activation steps.

Molecular Formula C3H8ClN3
Molecular Weight 121.57 g/mol
CAS No. 882516-45-2
Cat. No. B1426225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride
CAS882516-45-2
Molecular FormulaC3H8ClN3
Molecular Weight121.57 g/mol
Structural Identifiers
SMILESCC1(N=N1)CN.Cl
InChIInChI=1S/C3H7N3.ClH/c1-3(2-4)5-6-3;/h2,4H2,1H3;1H
InChIKeyDLOYEXLJSCENBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride CAS 882516-45-2 | Photoaffinity Crosslinking Reagent Procurement Guide


(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride (CAS 882516-45-2) is a compact diazirine-based building block featuring a primary amine handle. Its core structure—a three-membered heterocycle bearing two nitrogen atoms and a methyl substituent—is characteristic of the alkyl diazirine class of photoaffinity labeling (PAL) reagents. Upon UV irradiation (~365 nm), the diazirine ring extrudes nitrogen to generate a highly reactive carbene intermediate capable of rapid insertion into proximal C–H, N–H, and O–H bonds. This compound is typically supplied as a stable hydrochloride salt with molecular formula C₃H₈ClN₃ and a molecular weight of 121.57 g/mol, with standard commercial purity of ≥97% confirmed by NMR, HPLC, and GC quality control [1].

Why Generic Photoaffinity Reagent Substitution Fails: (3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride Procurement Rationale


Photoaffinity probes are not interchangeable commodities. The choice of photoreactive group—alkyl diazirine, aryl trifluoromethyl diazirine, aryl azide, or benzophenone—dictates crosslinking yield, carbene half-life, reaction selectivity toward water versus target biomolecules, and the uniformity of downstream identification products. An inappropriate substitution can result in failed target capture, high background noise from aqueous quenching, or complex mixtures of photoproducts that confound mass spectrometry analysis. Alkyl diazirines exemplified by the (3-methyl-3H-diazirin-3-yl)methanamine scaffold offer a specific, quantifiable performance profile relative to these alternatives that must be considered in procurement decisions [1][2].

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride Evidence-Based Differentiation: Quantitative Comparison Data


Alkyl Diazirine Delivers Superior Crosslinking Yield vs. Benzophenone in Direct Head-to-Head Protein Labeling Assays

In a direct comparative study using a human 2-oxoglutarate oxygenase as a model protein, the alkyl diazirine-containing probe achieved a crosslinking yield of 39%, substantially outperforming the benzophenone-containing probe, which gave only 13% yield under identical irradiation conditions. Aryl azides (46% and 38%) showed comparable or slightly higher yields, but this advantage is offset by their propensity to generate heterogeneous photoproducts [1].

Photoaffinity labeling Crosslinking efficiency Target identification

Alkyl Diazirine Generates Uniform Crosslinking Products vs. Aryl Azide Rearrangement Byproducts

Comparative photochemical analysis reveals that aryl diazirines (including trifluoromethyl-substituted variants) produce uniform crosslinking products via clean carbene insertion, whereas aryl azides exhibit a higher probability of generating non-uniform irradiation products through rearrangement pathways. Specifically, the 4-azidobenzoyl group, while showing comparable crosslinking efficiency to diazirines, produces heterogeneous photoproducts that complicate downstream analysis [1]. Benzophenone, conversely, requires prolonged UV irradiation and generates a variety of products due to reversible triplet-state excitation [1].

Photoaffinity labeling Carbene chemistry Mass spectrometry

Aryl Diazirine Carbenes Exhibit High Water Reactivity: Context-Dependent Performance

In aqueous environments mimicking physiological conditions, the electrophilic carbene derived from aryl trifluoromethyl diazirine ((Tmd)Phe) displays a high tendency to react with water molecules rather than target proteins. This aqueous quenching reduces effective crosslinking yield in hydrophilic environments. Alkyl diazirines, while also susceptible to water quenching to some extent, offer a more balanced reactivity profile due to the electron-donating methyl substituent, which modulates carbene electrophilicity and reduces unproductive water quenching relative to electron-deficient aryl diazirines [1][2].

Photoaffinity labeling Aqueous quenching Carbene reactivity

Minimalist Alkyl Diazirine Scaffold Minimizes Steric Perturbation of Ligand Binding

The (3-methyl-3H-diazirin-3-yl)methanamine core represents one of the most compact photoaffinity tags available, with a molecular weight contribution of ~121 Da (free base: ~85 Da) and a three-membered ring occupying minimal steric volume. In contrast, benzophenone (~182 Da) and typical aryl azide motifs introduce substantially larger hydrophobic footprints. This size differential is critical: minimalist alkyl diazirine linkers have been successfully incorporated into kinase inhibitors and other bioactive small molecules for cell- and tissue-based proteome profiling without abolishing target binding affinity, a key design consideration not always achievable with bulkier photoreactive groups [1][2].

Photoaffinity labeling Structure–activity relationship Small-molecule probes

(3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride: Evidence-Supported Research and Industrial Application Scenarios


Target Identification and Deconvolution for Bioactive Small Molecules

The primary amine handle of (3-methyl-3H-diazirin-3-yl)methanamine hydrochloride enables facile conjugation to carboxylic acid-containing bioactive compounds (drug candidates, natural products, tool compounds) via amide bond formation. Upon UV irradiation, the alkyl diazirine generates a reactive carbene that covalently traps interacting proteins in cell lysates or live cells. The superior crosslinking yield of alkyl diazirines (39%) versus benzophenone (13%) in direct head-to-head comparisons [1] makes this scaffold preferable for target identification campaigns where maximizing capture efficiency is paramount. Subsequent click chemistry enrichment and LC-MS/MS analysis enable unambiguous identification of direct and indirect binding partners.

Construction of Functionalized Photoaffinity Probe Libraries

The compact (3-methyl-3H-diazirin-3-yl)methanamine core is ideal for constructing minimalist photoaffinity probes that preserve the binding affinity of the parent pharmacophore [2]. This scaffold has been successfully incorporated into kinase inhibitor frameworks for cell- and tissue-based proteome profiling. Procurement of the hydrochloride salt provides a ready-to-use building block for parallel synthesis of probe libraries, where the primary amine is coupled to diverse carboxylic acid-containing fragments, enabling systematic mapping of protein interactomes across compound series.

Protein–Protein Interaction Mapping in Structural Proteomics

The uniform photoproducts generated by alkyl diazirines—in contrast to the heterogeneous mixtures produced by aryl azides [3]—make this scaffold particularly well-suited for crosslinking mass spectrometry (XL-MS) applications. The clean carbene insertion mechanism produces defined crosslinked peptide pairs that can be unambiguously assigned by database searching, facilitating high-confidence structural constraints for protein complex modeling. The primary amine provides a versatile attachment point for incorporating the diazirine into heterobifunctional crosslinkers bearing MS-cleavable linkers.

Photoimmobilization for High-Throughput Compound Screening

Diazirine-decorated surfaces and beads enable covalent, orientation-agnostic immobilization of small molecules for affinity-based proteome profiling and high-throughput screening. The rapid UV activation (~365 nm, <15 min) and efficient crosslinking of alkyl diazirines [1] permit immobilization of microgram quantities of unmodified natural products or drug candidates. This approach has been validated in compound interaction screens on photoactivatable cellulose membranes (CISCM), enabling parallel target identification across compound libraries [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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